molecular formula C5H6ClNO2 B1355588 2-Pyrrolidinecarbonyl chloride, 5-oxo- CAS No. 55478-53-0

2-Pyrrolidinecarbonyl chloride, 5-oxo-

Cat. No.: B1355588
CAS No.: 55478-53-0
M. Wt: 147.56 g/mol
InChI Key: RMHPSSGICDJKDR-UHFFFAOYSA-N
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Description

2-Pyrrolidinecarbonyl chloride, 5-oxo- is an organic compound with the molecular formula C(_5)H(_6)ClNO(_2) It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of a carbonyl chloride group at the 2-position and a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarbonyl chloride, 5-oxo- typically involves the chlorination of 5-oxo-2-pyrrolidinecarboxylic acid. One common method starts with L-pyroglutamic acid, which is first converted to its silyl ester using hexamethyldisilazane (HMDS) and saccharin as a catalyst. The silyl ester is then treated with oxalyl chloride in dichloromethane to yield 2-Pyrrolidinecarbonyl chloride, 5-oxo- .

Industrial Production Methods

On an industrial scale, the production of 2-Pyrrolidinecarbonyl chloride, 5-oxo- may involve similar steps but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions, such as temperature, solvent, and reagent concentrations, are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarbonyl chloride, 5-oxo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The keto group at the 5-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The compound can be hydrolyzed to 5-oxo-2-pyrrolidinecarboxylic acid in the presence of water or aqueous bases.

Common Reagents and Conditions

    Oxalyl Chloride: Used for the chlorination of the silyl ester intermediate.

    Hexamethyldisilazane (HMDS): Employed in the formation of the silyl ester from L-pyroglutamic acid.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    5-Oxo-2-pyrrolidinecarboxylic acid: Formed by hydrolysis.

Scientific Research Applications

2-Pyrrolidinecarbonyl chloride, 5-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of peptides and proteins, particularly in the formation of peptide bonds.

    Medicine: Investigated for its potential use in the development of drugs, especially those targeting neurological disorders and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarbonyl chloride, 5-oxo- primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring its acyl group to nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

2-Pyrrolidinecarbonyl chloride, 5-oxo- can be compared with other similar compounds such as:

    2-Pyrrolidinecarboxylic acid: Lacks the carbonyl chloride group, making it less reactive in acylation reactions.

    2-Pyrrolidinecarbonyl chloride: Lacks the keto group at the 5-position, affecting its reactivity and the types of reactions it can undergo.

    5-Oxo-2-pyrrolidinecarboxylic acid: Lacks the carbonyl chloride group, making it less versatile in synthetic applications.

The presence of both the carbonyl chloride and keto groups in 2-Pyrrolidinecarbonyl chloride, 5-oxo- makes it unique and highly valuable in organic synthesis, offering a combination of reactivity and functionality that is not found in its analogs.

Properties

IUPAC Name

5-oxopyrrolidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHPSSGICDJKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495306
Record name 5-Oxoprolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55478-53-0
Record name 5-Oxoprolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 90 ml of thionyl chloride was added dropwise 23.5 g of 2-pyrrolidone-5-carboxylic acid with stirring under ice-cooling, and the mixture was stirred for 30 minutes at 40°-50° C. After cooling of the reaction mixture, 200 ml of dry diethyl ether was added to the reaction mixture, and the reaction mixture was allowed to stand overnight in a freezing box. Precipitated crystals were collected by filtration, washed with dry diethyl ether, and dried in a desiccator to obtain 27 g of 2-pyrrolidone-5-carbonyl chloride. The obtained acid chloride was dissolved in 500 ml of dry chloroform, and to the solution were added 13.5 g of 2-pyridylmethanol with stirring at room temperature, and then the reaction mixture was heated under refluxing. After completion of the reaction, to the reaction mixture was added an aqueous sodium bicarbonate solution to make the solution basic at pH 9, and the reaction mixture was extracted with chloroform. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure. The residue was recrystallized from benzene to obtain 16.2 g of 2-pyridylmethyl 2-pyrrolidone-5-carboxylate. (yield 60.0%)
Quantity
90 mL
Type
reactant
Reaction Step One
Name
2-pyrrolidone-5-carboxylic acid
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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